molecular formula C14H7Cl2NO3 B1682582 Tafamidis CAS No. 594839-88-0

Tafamidis

Cat. No. B1682582
M. Wt: 308.1 g/mol
InChI Key: TXEIIPDJKFWEEC-UHFFFAOYSA-N
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Description

Tafamidis is a medication used to delay disease progression in adults suffering from transthyretin amyloidosis . It is marketed worldwide under different brand names as a free acid or in the form of its meglumine salt . It is used to treat cardiomyopathy of wild type or hereditary transthyretin-mediated amyloidosis (ATTR-CM) in adults .


Synthesis Analysis

A convenient and efficient route for the preparation of Tafamidis has been developed in 91% total yield over four steps starting from 4-amino-3-hydroxybenzoic acid . The proposed synthetic route is free of using chromatographic purification, metal catalyst, and hazardous reagents, while having potential for large-scale synthesis .


Molecular Structure Analysis

Tafamidis, with the chemical formula C14H7Cl2NO3, is reported to crystallize as distinct (polymorphic) crystal forms . Both crystal phases are monoclinic and contain substantially flat and π-π stacked Tafamidis molecules, arranged as centrosymmetric dimers by strong O-H···O bonds .


Chemical Reactions Analysis

The original synthesis route of Tafamidis was reported by J. W. Kelly, et al., using 4-amino-3-hydroxybenzoic acid as the starting material, with an overall yield of 13% in a four-step procedure . This process suffered from several disadvantages such as very low yield, use of trimethylsilane diazomethane with potential safety hazards, and need for column chromatography to purify the product .


Physical And Chemical Properties Analysis

Tafamidis, with the chemical formula C14H7Cl2NO3, is a drug used to delay disease progression in adults suffering from transthyretin amyloidosis . The free acid (CAS no. 594839-88-0) is reported to crystallize as distinct (polymorphic) crystal forms .

Scientific Research Applications

Efficacy in Transthyretin Amyloid Cardiomyopathy

Tafamidis has been identified as an effective treatment for transthyretin amyloid cardiomyopathy (ATTR‐CM), as demonstrated in the Tafamidis in Transthyretin Cardiomyopathy Clinical Trial (ATTR‐ACT) and its long‐term extension study (LTE). These studies helped in guiding the determination of the optimal dose of Tafamidis for treating this condition (Damy et al., 2020).

Treatment of Transthyretin Familial Amyloid Polyneuropathy

Tafamidis has shown promise in slowing the neurologic impairment associated with transthyretin familial amyloid polyneuropathy (TTR-FAP), a form of amyloidosis that affects the nervous system. Studies report its efficacy in patients with a variety of pathogenic mutations, including non-Val30Met variants, at different stages of neuropathy, highlighting its potential to slow disease progression in some patients (Planté-Bordeneuve et al., 2017).

Long-term Effects and Safety

Research on the long-term effects of Tafamidis for the treatment of TTR-FAP indicates that it is well-tolerated, with a reduced rate of neurologic deterioration sustained over extended periods. This supports the potential of Tafamidis in offering long-term benefits when initiated early in the disease course (Coelho et al., 2013).

Drug Discovery and Development Insights

The development of Tafamidis represents a significant breakthrough in the treatment of transthyretin amyloidosis (ATTR amyloidosis), a rare and fatal systemic disorder. The journey of Tafamidis from discovery to regulatory approval underscores the importance of meticulous research into disease mechanisms and innovative clinical study design (Burton et al., 2021).

Real-world Effectiveness

The real-world effectiveness of Tafamidis in delaying disease progression in patients with TTR-FAP has been supported by data from the Transthyretin Amyloidosis Outcomes Survey (THAOS), further validating the results observed in clinical trials and highlighting its role as a standard care option in clinical settings (Stewart et al., 2015).

Safety And Hazards

While the specific safety data sheet for Tafamidis was not found, it is generally well tolerated in patients with ATTR-CM and, with a safety profile similar to that of placebo, tafamidis is suitable for long-term use .

Future Directions

With the advent of accurate noninvasive diagnostic modalities and effective therapies, early recognition of cardiac amyloidosis is paramount to implement a diagnostic algorithm and expeditiously institute effective therapies to minimize morbidity and mortality . Tafamidis constitutes a valuable disease-modifying therapy for patients with ATTR-CM .

properties

IUPAC Name

2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO3/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEIIPDJKFWEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208185
Record name Tafamidis
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50mg/mL
Record name Tafamidis
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11644
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Genetic mutations or natural misfolding of transthyretin destabalizes transthyretin tetramers, leading to their dissociation and aggregation in tissues, and disrupting the normal function of these tissues. Tafamidis binds to transthyretin tetramers at the thyroxin binding sites, stabilizing the tetramer, reducing the availability of monomers for amyloidogenesis.
Record name Tafamidis
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11644
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Product Name

Tafamidis

CAS RN

594839-88-0
Record name Tafamidis
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Record name Tafamidis [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tafamidis
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11644
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Tafamidis
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid
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Record name TAFAMIDIS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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